molecular formula C9H17NO B1280547 trans-2-(Pyrrolidin-1-yl)cyclopentanol CAS No. 32635-39-5

trans-2-(Pyrrolidin-1-yl)cyclopentanol

Cat. No. B1280547
CAS RN: 32635-39-5
M. Wt: 155.24 g/mol
InChI Key: YUKHVOQROHUFMM-RKDXNWHRSA-N
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Description

Trans-2-(Pyrrolidin-1-yl)cyclopentanol is a chemical compound with the CAS Number: 1845038-58-5 . It has a molecular weight of 155.24 . The IUPAC name for this compound is (1S,2S)-2- (1-pyrrolidinyl)cyclopentanol . The compound contains a total of 29 bonds, including 12 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine .


Synthesis Analysis

The synthesis of compounds like trans-2-(Pyrrolidin-1-yl)cyclopentanol often involves the use of the pyrrolidine ring, a nitrogen heterocycle . This ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be categorized into two: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of trans-2-(Pyrrolidin-1-yl)cyclopentanol is characterized by a five-membered pyrrolidine ring attached to a cyclopentanol group . The compound contains a total of 29 bonds, including 12 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

Trans-2-(Pyrrolidin-1-yl)cyclopentanol has a molecular weight of 155.24 . It contains 17 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .

Scientific Research Applications

Pyrrolidine is a versatile scaffold used to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

In the field of medicinal chemistry, pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been used to develop bioactive molecules with target selectivity .

The methods of application or experimental procedures often involve the synthesis of these compounds from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .

The results or outcomes obtained often depend on the specific biological profile of the drug candidates, which can be influenced by the different stereoisomers and the spatial orientation of substituents .

Future Directions

The future directions for compounds like trans-2-(Pyrrolidin-1-yl)cyclopentanol could involve further exploration of the pyrrolidine ring as a scaffold for novel biologically active compounds . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(1R,2R)-2-pyrrolidin-1-ylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-5-3-4-8(9)10-6-1-2-7-10/h8-9,11H,1-7H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKHVOQROHUFMM-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@@H]2CCC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505658
Record name (1R,2R)-2-(Pyrrolidin-1-yl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(Pyrrolidin-1-yl)cyclopentanol

CAS RN

32635-39-5
Record name (1R,2R)-2-(Pyrrolidin-1-yl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Agarwal, A Duley, R Rani, RK Peddinti - Synthesis, 2009 - thieme-connect.com
Iridium trichloride catalyzes the ring opening of epoxides by aryl, heterocyclic, or aliphatic amines under mild conditions. The reactions proceed at room temperature to afford the …
Number of citations: 7 www.thieme-connect.com

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